4-(Indolin-1-yl)pyrimidin-2-amine CAS 1401661-20-8 properties
4-(Indolin-1-yl)pyrimidin-2-amine CAS 1401661-20-8 properties
Title: Technical Whitepaper: Pharmacological and Chemical Profiling of 4-(Indolin-1-yl)pyrimidin-2-amine (CAS 1401661-20-8)
Abstract This whitepaper provides an in-depth technical analysis of 4-(Indolin-1-yl)pyrimidin-2-amine, a privileged heterocyclic building block extensively utilized in targeted drug discovery. By dissecting its physicochemical properties, synthetic pathways, and mechanistic role as a kinase hinge-binder, this guide equips medicinal chemists and application scientists with actionable, field-proven insights.
Structural & Physicochemical Profiling
4-(Indolin-1-yl)pyrimidin-2-amine (CAS 1401661-20-8) represents a highly optimized pharmacophore combining the hydrogen-bonding capacity of a 2-aminopyrimidine core with the conformational rigidity and lipophilicity of an indoline ring[1]. This specific structural arrangement is highly prized in the development of ATP-competitive kinase inhibitors.
Table 1: Key Physicochemical Properties
| Property | Value | Pharmacological Relevance |
| CAS Number | 1401661-20-8 | Unique chemical identifier for procurement and tracking[1]. |
| Molecular Formula | C12H12N4 | Ensures low molecular weight for lead optimization. |
| Molecular Weight | 212.25 g/mol | High ligand efficiency (LE); leaves ample room for functionalization. |
| H-Bond Donors (HBD) | 1 (-NH2) | Critical for donating a hydrogen bond to the kinase hinge backbone C=O. |
| H-Bond Acceptors | 2 (Pyrimidine N) | Critical for accepting a hydrogen bond from the kinase hinge backbone NH. |
| Rotatable Bonds | 1 | Low entropic penalty upon target binding due to structural rigidity. |
| TPSA | ~55.0 Ų | Excellent membrane permeability; optimal range for intracellular targeting. |
Mechanistic Role in Kinase Inhibition (The Hinge-Binding Paradigm)
In medicinal chemistry, the 2-aminopyrimidine motif is a ubiquitous "hinge-binder"[2]. The causality behind its widespread use lies in its perfect geometric complementarity to the ATP-binding pocket of kinases (such as PI3K, FLT3, CHK1, and FAK)[3][4].
-
The Pyrimidine Core: The nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors, while the exocyclic 2-amino group acts as a hydrogen bond donor[2]. This bidentate interaction mimics the binding of the adenine ring of ATP to the backbone residues (e.g., Valine or Methionine) of the kinase hinge region.
-
The Indoline Substituent: Positioned at the C4 of the pyrimidine, the indoline ring serves a dual purpose. First, its rigid, bicyclic nature restricts the conformational space of the molecule, reducing the entropic penalty of binding. Second, it projects into the hydrophobic specificity pocket adjacent to the hinge region, driving binding affinity through van der Waals interactions and
stacking[4].
Figure 1: Pharmacophore model of 4-(Indolin-1-yl)pyrimidin-2-amine binding to the kinase hinge.
Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)
To access this scaffold, a highly efficient SNAr reaction is employed. The protocol below is designed to maximize yield while minimizing side reactions.
Causality of Experimental Choices:
-
Substrate Activation: The chlorine at the C4 position of 4-chloropyrimidin-2-amine is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens.
-
Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct. If HCl is not scavenged, it will protonate the indoline nucleophile, dead-ending the reaction.
-
Solvent (n-Butanol): A polar protic solvent at elevated temperatures stabilizes the polar Meisenheimer complex transition state, significantly accelerating the reaction kinetics.
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chloropyrimidin-2-amine (1.0 eq) in anhydrous n-butanol (0.5 M concentration).
-
Reagent Addition: Add indoline (1.2 eq) followed by DIPEA (2.0 eq) to the stirring solution.
-
Reaction Execution: Heat the mixture to 110 °C (reflux) for 12-16 hours under an inert nitrogen atmosphere.
-
Self-Validating Checkpoint: Monitor the reaction via TLC (DCM:MeOH 9:1). The reaction is deemed complete when the starting material spot is fully consumed and LC-MS confirms the product mass (M+H = 213.1).
-
Workup: Cool the mixture to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate and saturated aqueous NaHCO3.
-
Purification: Dry the organic layer over Na2SO4, filter, and purify via silica gel flash chromatography to yield the pure beige solid[1].
Experimental Workflow: TR-FRET Kinase Profiling
When evaluating derivatives of CAS 1401661-20-8 for target engagement, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.
Causality of Experimental Choices: TR-FRET is selected over standard fluorescence assays to eliminate compound auto-fluorescence interference—a primary driver of false positives in high-throughput screening. The time-resolved nature allows the short-lived background fluorescence to decay before the long-lived lanthanide chelate signal is measured.
Step-by-Step Protocol:
-
Compound Preparation: Serially dilute the test compound in 100% DMSO. Use acoustic dispensing to transfer 10 nL of the compound into a 384-well low-volume assay plate.
-
Kinase Reaction: Add 5 µL of the Kinase/Peptide substrate mixture in assay buffer (HEPES, MgCl2, EGTA, DTT, Tween-20).
-
Initiation: Add 5 µL of ATP solution (at the predetermined Km for the specific kinase) to initiate the reaction. Centrifuge briefly and incubate for 60 minutes at room temperature.
-
Termination & Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and the Europium-labeled anti-phospho antibody.
-
Equilibration: Incubate for 30 minutes to allow the FRET complex to form.
-
Self-Validating Readout: Read the plate on a microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the 665/615 ratio.
-
Validation Metric: Calculate the Z'-factor using the DMSO negative control and Staurosporine positive control. The assay is only validated and accepted if Z' > 0.5.
-
Figure 2: TR-FRET Kinase Assay Workflow with built-in self-validation checkpoints.
Structure-Activity Relationship (SAR) & Optimization Trajectories
The 4-(Indolin-1-yl)pyrimidin-2-amine core acts as a foundation for extensive SAR exploration.
-
Indoline Substitution: Adding halogens (e.g., fluorine or bromine) or methyl groups to the indoline ring can precisely tune the dihedral angle between the pyrimidine and indoline systems, optimizing the fit within the hydrophobic pocket[3].
-
Solubilization Strategies: To combat the inherent lipophilicity of the core, medicinal chemists frequently attach solubilizing groups (e.g., piperazine or morpholine derivatives) to the 5- or 6-position of the pyrimidine ring, or via a linker on the indoline moiety, ensuring acceptable aqueous solubility for in vivo efficacy[2][4].
References[1] BLDpharm. "(Indolines) | BLDpharm." BLDpharm Catalog.https://www.bldpharm.com/products/1401661-20-8.html[2] Heffron, T. P., et al. "Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents." Oncotarget.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5355201/[3] Deng, M., et al. "Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1." PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7274045/[4] "Selectivity switch between FAK and Pyk2: Macrocyclization of FAK inhibitors improves Pyk2 potency." ResearchGate.https://www.researchgate.net/publication/372995570_Selectivity_switch_between_FAK_and_Pyk2_Macrocyclization_of_FAK_inhibitors_improves_Pyk2_potency
Sources
- 1. (Indolines) | BLDpharm [bldpharm.com]
- 2. Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents | Oncotarget [oncotarget.com]
- 3. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
